2-Nitroethyl nitrate

Description

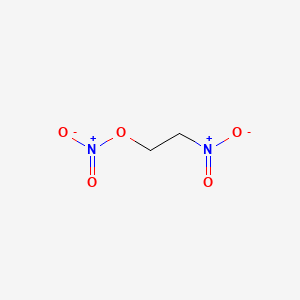

Structure

3D Structure

Properties

CAS No. |

4528-34-1 |

|---|---|

Molecular Formula |

C2H4N2O5 |

Molecular Weight |

136.06 g/mol |

IUPAC Name |

2-nitroethyl nitrate |

InChI |

InChI=1S/C2H4N2O5/c5-3(6)1-2-9-4(7)8/h1-2H2 |

InChI Key |

FRXFYZJACNONHT-UHFFFAOYSA-N |

Canonical SMILES |

C(CO[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 2 Nitroethyl Nitrate and Its Structural Analogues

Nitration Strategies for Precursor Substrates

The synthesis of 2-nitroethyl nitrate (B79036) and its analogues can be achieved through various nitration strategies applied to different precursor substrates, such as alkenes and substituted alcohols. These methods involve a range of nitrating agents and reaction conditions, each offering distinct advantages in terms of yield and selectivity.

Nitration of Alkenes with Nitrogen Oxides (e.g., N₂O₅, N₂O₄)

The addition of nitrogen oxides across a carbon-carbon double bond is a direct method for introducing both a nitro group and a nitrate or nitrite (B80452) functionality. The reaction of ethene with dinitrogen tetroxide (N₂O₄) can lead to a mixture of products, including 1,2-dinitroethane and 2-nitroethyl nitrite. sci-rad.comresearchgate.net However, under specific conditions, the formation of 2-nitroethyl nitrate is achievable. For instance, the reaction of ethylene (B1197577) oxide, a precursor to the ethyl scaffold, with N₂O₄ in a chloroform (B151607) solution has been reported to yield this compound. orgsyn.org Similarly, reacting ethylene with N₂O₄ in carbon tetrachloride or in the presence of oxygen can also produce the target compound. orgsyn.org

Dinitrogen pentoxide (N₂O₅) is another effective reagent for the nitration of alkenes, leading to vicinal nitro nitrates. This method has been applied to various alkenes, including styrenes, to produce structural analogues of this compound. The reaction of 4-nitrostyrene (B89597) with N₂O₅, for example, yields 1-(4-nitrophenyl)-2-nitroethyl nitrate. thieme-connect.de The process involves dissolving freshly prepared N₂O₅ in a dry solvent like dichloromethane (B109758) and reacting it with the alkene at low temperatures. thieme-connect.de

| Reactant | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| 4-Nitrostyrene | Dinitrogen Pentoxide (N₂O₅) | Dichloromethane (CH₂Cl₂) | -45 °C | 1-(4-Nitrophenyl)-2-nitroethyl nitrate |

Direct Nitration of Substituted Alcohols

A more straightforward approach to synthesizing this compound involves the direct nitration of a precursor alcohol, specifically 2-nitroethanol (B1329411). This reaction transforms the hydroxyl group into a nitrate ester. One established method involves the careful, dropwise addition of 2-nitroethanol to fuming nitric acid at a controlled temperature. dtic.mil The resulting mixture is then poured onto ice and extracted to isolate the this compound product as a pale yellow oil. dtic.mil

Alternatively, nitrogen tetroxide (N₂O₄) can be used to nitrate nitro-alcohols. This process, carried out in the liquid phase at temperatures below 20°C, has been shown to convert 1-nitro-ethanol-2 into its corresponding nitrate ester, this compound, with reported yields between 50% and 60%. google.com

| Precursor | Nitrating Agent | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Nitroethanol | Fuming Nitric Acid | Dropwise addition at 60°C | Not specified | dtic.mil |

| 1-Nitro-ethanol-2 | Nitrogen Tetroxide (N₂O₄) | Liquid phase, < 20°C | 50-60% | google.com |

Tandem Reactions and Multi-component Nitration Approaches

Advanced synthetic strategies allow for the construction of complex structural analogues through tandem or multi-component reactions that incorporate a nitration step. These methods efficiently build molecular complexity from simple starting materials.

One such approach is the tandem nitration-Ritter reaction. cdnsciencepub.comcdnsciencepub.com Using a nitrating agent generated in situ from lithium nitrate and trifluoroacetic anhydride (B1165640) (TFAA) in acetonitrile, conjugated systems like dienes or enones can be converted into nitro-functionalized amides. cdnsciencepub.com For example, the reaction with 4-methyl-3-penten-2-one results in the 1,2-addition product, N-(1,1-dimethyl-2-nitroethyl)acetamide, a structural analogue where a nitrate group is replaced by an acetamide (B32628) moiety. cdnsciencepub.comcdnsciencepub.com

Another innovative multi-component strategy is the nitration-peroxidation of alkenes. acs.org This reaction utilizes tert-butyl nitrite as a nitro source and tert-butyl hydroperoxide to install both a nitro group and a peroxyl group across a double bond. While this does not produce this compound itself, it provides a pathway to β-peroxyl nitroalkanes, which are valuable structural analogues. The reaction is typically mediated by a catalyst, such as Mn(OAc)₃·2H₂O, and proceeds under mild conditions. acs.org

| Reaction Type | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Tandem Nitration-Ritter | 4-Methyl-3-penten-2-one | LiNO₃, TFAA, CH₃CN | Nitro-functionalized amide | cdnsciencepub.comcdnsciencepub.com |

| Nitration-Peroxidation | Styrene | t-BuONO, t-BuOOH, Mn(OAc)₃·2H₂O | β-Peroxyl nitroalkane | acs.org |

Derivatization and Functionalization Pathways for this compound Frameworks

The this compound molecule possesses two distinct and reactive functional groups: the nitro group and the nitrate ester. Each moiety can be targeted in subsequent chemical transformations to generate a diverse range of derivatives.

Transformations Involving the Nitro Group

The nitro group is a versatile functional handle, and its most significant transformation is reduction to a primary amine. This conversion fundamentally alters the electronic and chemical nature of the molecule. The reduction of a nitroalkane to the corresponding amine can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or with chemical reducing agents. benchchem.comwikipedia.org This creates a 2-aminoethyl nitrate framework, opening pathways to further derivatization at the newly formed amino group.

The α-carbon adjacent to the nitro group is acidic (pKa ≈ 11 in water), allowing for deprotonation to form a nitronate anion. wikipedia.org This nucleophilic intermediate can participate in various carbon-carbon bond-forming reactions, although C-alkylation can be competitive with O-alkylation. libretexts.org The nitronate is also a key intermediate in the Nef reaction, where treatment with acid leads to hydrolysis, converting the nitroalkane functionality into a carbonyl group. wikipedia.org

Reactions at the Nitrate Ester Moiety

The nitrate ester group is susceptible to several modes of reaction, including hydrolysis, elimination, and homolytic cleavage. Alkaline hydrolysis (saponification) of this compound cleaves the ester linkage to regenerate the parent alcohol, 2-nitroethanol, and a nitrate salt. orgsyn.orgdtic.mil The presence of the electron-withdrawing nitro group accelerates the rate of this hydrolysis compared to unsubstituted alkyl nitrates like ethyl nitrate. dtic.mildtic.mil The mechanism of alkaline hydrolysis can involve several competing pathways, including nucleophilic substitution at the carbon (Sₙ2), α-hydrogen elimination leading to a carbonyl, and β-hydrogen elimination to form an olefin. dtic.mil

Thermal decomposition provides another pathway for derivatization. For primary and secondary nitrate esters, the rate-determining step is typically the homolytic cleavage of the RO-NO₂ bond to form an alkoxy radical and nitrogen dioxide. uri.edu The resulting 2-nitroethoxyl radical can undergo further reactions. Additionally, elimination reactions can occur. For instance, the structurally related 2-chloro-2-nitroethyl nitrate decomposes at 170°C via elimination to produce 1-chloro-1-nitroethene. sci-rad.com

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group/Product |

|---|---|---|---|

| Nitro Group | Reduction | H₂, Pd/C or Fe/HCl | Amine |

| Nitro Group (via nitronate) | Nef Reaction | 1. Base, 2. Acid | Carbonyl (Aldehyde) |

| Nitrate Ester | Alkaline Hydrolysis | NaOH(aq) | Alcohol (2-Nitroethanol) |

| Nitrate Ester | Thermal Decomposition | Heat | Alkoxy Radical + NO₂ |

| Nitrate Ester | Elimination | Heat (for substituted analogues) | Alkene |

Michael Addition and Cycloaddition Strategies

The construction of the 2-nitroethyl functional group and its more complex structural analogues relies heavily on powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Among these, Michael addition and various cycloaddition strategies have proven to be exceptionally versatile for creating both acyclic and cyclic nitro-functionalized compounds. sci-hub.sed-nb.info These methods leverage the electron-withdrawing nature of the nitro group to facilitate reactions that build molecular complexity under controlled conditions. mdpi-res.com

Michael Addition Reactions

The Michael addition, or conjugate addition, is a cornerstone of organic synthesis for forming carbon-carbon bonds. researchgate.net In the context of synthesizing nitro-containing structures, this reaction typically involves the nucleophilic addition of a carbanion derived from a nitroalkane to an α,β-unsaturated carbonyl compound or a similar Michael acceptor. acs.orgpageplace.de The strong electron-withdrawing character of the nitro group acidifies the α-hydrogens of nitroalkanes, facilitating their deprotonation to form nitronate ions, which are excellent nucleophiles. mdpi-res.com

Recent advancements have focused on asymmetric Michael additions, which allow for the stereocontrolled synthesis of chiral molecules. Organocatalysis has been particularly successful in this area. For instance, primary amine-thiourea catalysts derived from chiral diamines can effectively catalyze the addition of nitroalkanes to α,β-unsaturated ketones, yielding γ-nitro ketones with high enantioselectivity. mdpi.com Similarly, bifunctional squaramide catalysts have been employed for the addition of nitroalkanes to α-nitroketones. researchgate.net The reaction can be performed with various acceptors, including α,β-unsaturated aldehydes and enones, often in the presence of chiral organocatalysts like those based on quinine (B1679958) or 1,2-diphenylethylenediamine to achieve high yields and enantiomeric excess. mdpi.commdpi.commdpi.com

Research has also explored performing these additions in environmentally benign solvents like water, where the hydrophobic effects can accelerate the reaction and enhance selectivity. mdpi.comresearchgate.net The products of these reactions, such as 1,3-dinitro compounds or γ-nitro carbonyls, are valuable intermediates that can be further transformed into a wide range of functionalized molecules. researchgate.netucl.ac.uk

Table 1: Examples of Michael Addition for the Synthesis of Nitro-Compound Analogues

| Nitroalkane Donor | Michael Acceptor | Catalyst / Base | Solvent | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference(s) |

|---|---|---|---|---|---|---|

| Nitromethane | Alkyl Cinnamyl Ketones | Primary Amine-Thiourea | Toluene | - | 98% ee | mdpi.com |

| Nitromethane | (E)-Chalcone | (R,R)-Thiourea Catalyst | Water / Toluene | 91% | 94% ee | mdpi.com |

| Diphenyl Dithiomalonates | Nitrostyrene | (S,R)-Urea-Pyrrolidine | Toluene | - | - | mdpi.com |

| Nitromethane | β-Nitrostyrene | 1M Sodium Bicarbonate | Water | 84% | - | researchgate.net |

| Nitroethane | β-Nitrostyrene | 1M Sodium Bicarbonate | Water | 86% | 6.7:1 dr (syn:anti) | researchgate.net |

Cycloaddition Strategies

Cycloaddition reactions provide a powerful and atom-economical pathway to nitro-functionalized cyclic and heterocyclic structures, which are key structural analogues. d-nb.infoscispace.com Conjugated nitroalkenes are particularly valuable as reactants in these transformations due to the activating effect of the nitro group on the double bond. d-nb.info

A widely used method is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. scispace.com This strategy is effective for synthesizing five-membered rings. A common approach involves the reaction between a nitrile N-oxide (the three-atom component) and a conjugated nitroalkene. mdpi.com This reaction can produce 3-nitro-2-isoxazolines and other 4-nitro-substituted Δ2-isoxazolines, which are versatile heterocyclic building blocks. mdpi.comresearchgate.net The regioselectivity of the addition is controlled by the electronic properties of the reactants, typically involving the attack of the nucleophilic oxygen of the nitrile N-oxide on the electrophilic β-carbon of the nitroalkene. mdpi.comresearchgate.net Nitronates, formed from nitroalkanes, can also act as 1,3-dipoles in these reactions to generate functionalized heterocyclic compounds. mdpi-res.com

Other cycloaddition pathways have also been explored. The Diels-Alder, or [4+2] cycloaddition, utilizes nitroalkenes as dienophiles or heterodienes to construct six-membered rings. scispace.com Less common but mechanistically intriguing are [2+1] and [4+1] cycloadditions. For example, the reaction of conjugated nitroalkenes with dichlorocarbene (B158193) has been computationally studied, showing potential pathways to nitro-substituted cyclopropane (B1198618) derivatives via a [2+1] addition or five-membered nitronates through a [4+1] pathway, depending on the substitution pattern of the nitroalkene. d-nb.info

Table 2: Examples of Cycloaddition Reactions for Synthesizing Nitro-Functionalized Analogues

| Reaction Type | Reactant 1 (Diene/Dipole) | Reactant 2 (Dienophile/Dipolarophile) | Product Class | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Formonitrile N-oxide | Isobutene | 5-substituted 3-nitro-2-isoxazolidine | The reaction proceeds with full regioselectivity, favoring the 5-substituted product. | mdpi.com |

| [3+2] Cycloaddition | Aromatic Nitrile N-oxides | (E)-3,3,3-tribromo-1-nitroprop-1-ene | 4,5-trans-3-Aryl-4-nitro-5-(tribromomethyl)isoxazolines | A direct route to highly functionalized isoxazolines. | researchgate.net |

| [2+1] Cycloaddition | Dichlorocarbene | Nitroethene | Nitro-substituted cyclopropane | Found to be kinetically possible, providing a route to nitro-functionalized cyclopropanes. | d-nb.info |

| [4+1] Cycloaddition | Dichlorocarbene | 2-Substituted Nitroethenes | Five-membered nitronates | This pathway can compete with the [2+1] cycloaddition for 2-substituted nitroethenes. | d-nb.info |

Elucidation of Reaction Kinetics and Mechanistic Pathways of 2 Nitroethyl Nitrate

Thermal Decomposition Mechanisms of Nitrate (B79036) Esters

Homolytic Cleavage of O–NO2 Bonds

The principal rate-determining step in the thermal decomposition of primary and secondary nitrate esters is the homolytic cleavage of the RO–NO2 bond. uri.eduat.ua This bond is relatively weak, with an activation energy for cleavage of approximately 150 kJ mol-1. at.ua The process results in the formation of an alkoxyl radical (RCH2O•) and a nitrogen dioxide radical (•NO2). at.uapku.edu.cn

RCH2ONO2 → RCH2O• + •NO2 at.ua

The decomposition of all primary and secondary nitrate esters generally follows a first-order rate law, indicating that the initial homolytic cleavage is the slow step. uri.edu The activation energies for this process are largely independent of the number of nitrate ester groups or the degree of substitution on the β-carbon for primary and secondary esters. uri.edu This consistency underscores the fundamental role of the O–NO2 bond scission in initiating the decomposition cascade. uri.edu

Role of Nitrogen Oxides in Autocatalytic Decomposition Processes

The generated nitrogen oxides can participate in a variety of reactions, including the nitration and nitrosation of other molecules, further complicating the decomposition pathway. at.ua The presence of NO2 has been shown to lower the activation energy for the decomposition of nitrate esters by 11.82-17.86 kJ/mol, effectively catalyzing the rupture of the O-NO2 bond. researchgate.net The reversibility of the initial NO2 loss has been demonstrated through experiments showing that the addition of NO2 can retard the decomposition of ethanol (B145695) nitrate. uri.edu

Formation and Reactivity of Alkoxyl Radicals

One major pathway for alkoxyl radicals is β-scission , which involves the cleavage of a carbon-carbon bond beta to the oxygen atom. uri.edu For example, the 2-propoxy radical, formed from 2-propanol nitrate, can eliminate a methyl radical to form acetaldehyde. uri.edu The propensity for β-scission is influenced by the stability of the resulting alkyl radical. uri.edu

Alkoxyl radicals can also abstract hydrogen atoms from other molecules, particularly from the solvent if the reaction is carried out in solution. uri.edu This process can lead to the formation of alcohols. uri.edu For instance, the thermolysis of 2-propanol nitrate in tetralin yields 2-propanol. uri.edu

Furthermore, alkoxyl radicals can be oxidized to form aldehydes or ketones. uri.edu The specific reaction pathway taken by the alkoxyl radical depends on various factors, including the structure of the radical itself and the reaction conditions.

Hydrolytic Decomposition Pathways

In aqueous environments, 2-nitroethyl nitrate can undergo hydrolytic decomposition, which can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of nitrate esters generally proceeds through a unimolecular mechanism (SN1) in aqueous acidic conditions. copernicus.org This is attributed to the polar protic nature of the solvent (water), its weak nucleophilicity, and the observed high hydrolysis rates for tertiary organic nitrates. copernicus.org

The reaction is initiated by the protonation of the nitrate ester. chemguide.co.uk In an acidic solution, the hydroxonium ion (H3O+) acts as the catalyst, protonating the oxygen of the nitrate group. chemguide.co.uk This is followed by the departure of the leaving group and the formation of a carbocation, which then reacts with water to form an alcohol and nitric acid. copernicus.org

For primary and secondary nitrate esters, the mechanism can be more complex and may involve rearrangements. For example, the acid-catalyzed hydrolysis of isobutyl nitrate involves a 1,2-hydride shift. copernicus.org The rate of hydrolysis is dependent on the pH of the solution, with faster rates observed at lower pH values, confirming the specific acid-catalyzed nature of the reaction. copernicus.org

Alkaline Hydrolysis Kinetics

Under alkaline conditions, the hydrolysis of nitrate esters is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH-). dtic.milenviro.wiki For this compound, the presence of the primary nitro group introduces some acidic character to the molecule, allowing it to react reversibly with hydroxide ions to form a salt in a nitro-aci-nitro tautomerism. dtic.mil

The alkaline hydrolysis of nitrate esters can proceed through several pathways, including:

Nucleophilic substitution (SN2): The hydroxide ion attacks the carbon atom bonded to the nitrate group, displacing the nitrate ion and forming an alcohol. dtic.mil

β-hydrogen elimination (E2): The hydroxide ion removes a proton from the carbon atom beta to the nitrate group, leading to the formation of an alkene. dtic.mil

α-hydrogen elimination: This pathway leads to the formation of a carbonyl compound and nitrite (B80452) ion. dtic.mil

A study on the alkaline hydrolysis of various nitrate esters, including this compound, in 90% ethanol with sodium hydroxide showed that electron-withdrawing groups like the nitro group increase the rate of hydrolysis. dtic.mil The decomposition of this compound was found to be moderately fast and can be monitored spectrophotometrically. dtic.mil

The stability of nitrate esters in alkaline solutions is often measured by the initial specific rate of hydrolysis. dtic.mil The rates are influenced by steric and electronic effects of substituents. For instance, alkyl substituents generally decrease the rate of hydrolysis, while electron-attracting groups like nitro and nitrate groups increase the rate. dtic.mildtic.mil

Interactive Data Table: Specific Rates of Alkaline Hydrolysis of Selected Nitrate Esters

The following table presents the specific rates of hydrolysis for a selection of nitrate esters in alkaline solution, illustrating the influence of molecular structure on reactivity.

| Compound | Specific Rate (k) L mol⁻¹ s⁻¹ | Temperature (°C) |

| Ethyl Nitrate | 4.4 x 10⁻⁵ | 30 |

| n-Propyl Nitrate | 2.9 x 10⁻⁵ | 30 |

| iso-Butyl Nitrate | 1.6 x 10⁻⁵ | 30 |

| This compound | Moderately fast | 30 |

Data sourced from a study on the alkaline hydrolysis of nitrate esters. dtic.mil

Mechanisms of Nitrosation and Denitration Reactions

The transformation of this compound in various chemical environments is significantly influenced by nitrosation and denitration reactions. These processes dictate the stability and reactivity of the compound, leading to the formation of various intermediates and final products. Understanding the kinetics and mechanisms of these reactions is crucial for predicting the behavior of this compound.

Nitrosation involves the reaction of a substance with a nitrosating agent, typically derived from nitrous acid, leading to the introduction of a nitroso group (-NO). wikipedia.org While specific kinetic studies on the nitrosation of this compound are not extensively detailed in the provided search results, the kinetics of related nitroalkanes offer valuable insights.

The nitrosation of nitroalkanes can occur under various conditions, and the reaction rates are influenced by factors such as the structure of the nitroalkane, the nature of the nitrosating agent, and the reaction medium. rsc.orgtandfonline.com For instance, in alkaline conditions, nitroalkanes can react with secondary amines to form nitrosamines. rsc.orgusal.es A kinetic study on the nitrosation of secondary amines by nitropropane and nitrobutane in a strongly basic medium revealed that the reaction follows a second-order rate equation, where the rate is proportional to the concentrations of both the amine and the nitrite. rsc.org The mechanism is suggested to involve a nucleophilic attack of the amine on the nitrite ester. rsc.org

The presence of electron-withdrawing groups near the nitro group can influence the reaction kinetics. researchgate.netacs.org In the case of this compound, the nitrate group acts as an electron-withdrawing group, which would likely affect the rate of any potential nitrosation reactions. Studies on other nitro compounds have shown that such groups can facilitate the formation of different products. researchgate.netacs.org

The table below summarizes key aspects of nitrosation kinetics for related nitroalkanes based on available research.

| Nitroalkane Type | Reaction Conditions | Kinetic Findings | Mechanistic Insights |

| Primary and Secondary Nitroalkanes | Strongly basic medium with secondary amines | Second-order kinetics: rate = k[amine][nitrite] | Nucleophilic attack by the amine on the nitrite ester; proceeds through a highly ordered transition state. rsc.org |

| General Nitroalkanes | Acidic conditions with nitrous acid | Rate is dependent on the concentration of the nitrosating species (e.g., NO⁺, N₂O₃). | Formation of a nitroso intermediate. wikipedia.orgacs.org |

| Nitroalkanes with electron-withdrawing groups | Varies | The presence of electron-withdrawing groups facilitates the formation of certain products. researchgate.netacs.org | The electron-withdrawing nature of substituents influences the reactivity of the nitroalkane. |

Denitration refers to the removal or transformation of a nitrate group. In the context of this compound, this process is a key decomposition pathway. The decomposition of nitrate esters like this compound can be initiated by the homolytic cleavage of the O–NO₂ bond, which has a relatively low bond energy. at.ua This initial step generates an alkoxyl radical and nitrogen dioxide (NO₂), which can then participate in a series of subsequent reactions. at.ua

The alkaline hydrolysis of this compound has been studied, and its decomposition can be monitored spectrophotometrically. dtic.mil The stability of nitrate esters in alkaline solutions is influenced by their molecular structure. dtic.mil For instance, the rate of hydrolysis is affected by substituents on the alkyl chain. dtic.mil

Denitrification, a related but distinct process, typically refers to the microbial conversion of nitrates to dinitrogen gas (N₂). 1h2o3.comwaterandwastewater.comin-situ.com This multi-step biological process involves the reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻), then to nitric oxide (NO), nitrous oxide (N₂O), and finally to nitrogen gas (N₂). fiveable.me While this is a biological process, the chemical principles of nitrate reduction are relevant.

The products of the denitration of this compound would depend on the specific reaction conditions. Under thermal or photolytic conditions, the initial cleavage of the O-NO₂ bond would lead to radical species. In the presence of nucleophiles or in hydrolytic environments, substitution or elimination reactions could occur, leading to the formation of 2-nitroethanol (B1329411) and nitrite or nitrate ions.

The reaction of styrenes with dinitrogen pentoxide (N₂O₅) can produce 2-aryl-2-nitroethyl nitrates, among other products. rsc.orgrsc.org This indicates that the nitroethyl nitrate moiety can be formed under certain nitrating conditions, and by extension, the reverse reaction (denitration) is a plausible pathway for its decomposition.

Research on the decomposition of nitrate ester-based energetic materials highlights that the process is often autocatalytic, where the acidic products of decomposition, such as nitrogen oxides, catalyze further degradation. at.ua Stabilizers are often added to these materials to scavenge these acidic species and slow down the decomposition. at.ua

The following table outlines the general processes and potential products involved in the denitration of nitrate esters.

| Process | Conditions | Key Steps | Potential Products |

| Homolytic Cleavage | Thermal, Photolytic | RO–NO₂ → RO• + •NO₂ | Alkoxyl radicals, Nitrogen dioxide at.ua |

| Alkaline Hydrolysis | Basic solution | Nucleophilic attack on the nitrate group | Alcohol (e.g., 2-nitroethanol), Nitrite/Nitrate ions dtic.mil |

| Biological Denitrification (for comparison) | Anaerobic, Microbial | NO₃⁻ → NO₂⁻ → NO → N₂O → N₂ | Dinitrogen gas 1h2o3.comwaterandwastewater.comfiveable.me |

Computational Chemistry and Theoretical Investigations of 2 Nitroethyl Nitrate

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Nitroethyl nitrate (B79036), providing data on its geometry, electronic structure, and energy. These calculations solve the Schrödinger equation for the molecule, albeit with approximations, to yield a wealth of chemical information.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. preprints.orgosti.gov It is particularly valuable for studying the ground state and transition states of chemical systems. For a molecule like 2-Nitroethyl nitrate, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and the energies of its frontier molecular orbitals (HOMO and LUMO). ajchem-a.com

DFT studies are crucial for understanding the stability and potential decomposition pathways of energetic materials. vu.lt By calculating the energies of the ground state (the most stable conformation of the molecule) and various transition states (the energy barriers to reaction), chemists can predict the activation energies for different reactions, such as bond breaking. vu.ltresearchgate.net For instance, in related nitro compounds, DFT has been used to identify the weakest bond, which is often the initial site of decomposition. scispace.com In the context of this compound, DFT could pinpoint whether the C-N bond or the O-N bond is more likely to cleave first during thermal decomposition.

Furthermore, time-dependent DFT (TD-DFT) can be utilized to explore the excited electronic states of this compound. acs.org This would provide insights into its photochemical behavior and help interpret experimental spectroscopic data. acs.org

Table 1: Representative Data from DFT Calculations on Related Nitroalkanes This table illustrates the type of data that can be obtained from DFT calculations, using nitroethane as a proxy to infer the expected properties of this compound.

| Property | Calculated Value for Nitroethane | Significance for this compound |

| Optimized Geometry (Symmetry) | Cs | Provides the most stable 3D arrangement of atoms. |

| C-N Bond Length | ~1.49 Å | A key parameter for assessing bond strength. |

| HOMO-LUMO Gap | ~6-7 eV | Indicates electronic stability and reactivity. |

| Vibrational Frequencies (e.g., NO2 stretch) | ~1550-1600 cm-1 (asymmetric), ~1350-1380 cm-1 (symmetric) | Correlates with infrared spectroscopy and bond strength. |

Note: The values are approximate and depend on the specific DFT functional and basis set used. Data is inferred from general knowledge and studies on similar molecules like nitroethane.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.orgepfl.ch

For a molecule like this compound, ab initio calculations can provide highly accurate predictions of its electronic structure, molecular properties, and potential energy surfaces. icheme.orgnih.gov For example, high-level ab initio methods like CCSD(T) are often considered the "gold standard" for calculating accurate energies, which are crucial for determining reaction enthalpies and activation barriers for decomposition pathways. aip.org While computationally more expensive than DFT, these methods are invaluable for benchmarking the accuracy of less demanding approaches and for obtaining precise data on smaller, representative fragments of the molecule. aip.org

Conformational Analysis and Potential Energy Surfaces

Rotation around the single bonds in this compound, specifically the C-C, C-O, and C-N bonds, gives rise to different conformational isomers, or conformers. psu.edusolubilityofthings.com Similar to ethane (B1197151) and butane, these conformers can be described as staggered or eclipsed. libretexts.orglibretexts.org Staggered conformations are generally more stable as they minimize the repulsive forces between electron clouds of adjacent bonds (torsional strain). libretexts.orglibretexts.org

For this compound, the most significant rotational barrier would be around the C-C bond. The molecule will likely have anti and gauche conformers, referring to the relative positions of the nitro (NO₂) and nitrate (ONO₂) groups. The anti conformation, where the two bulky groups are on opposite sides, is expected to be the most stable due to minimized steric hindrance. The gauche conformations, where these groups are closer together, would be higher in energy. scielo.org.mx

The stability of different conformers is not only governed by steric and torsional strain but also by intramolecular interactions, such as hydrogen bonding and electrostatic interactions. psu.edursc.org In this compound, there could be weak intramolecular hydrogen bonds between the hydrogen atoms on the ethyl chain and the oxygen atoms of the nitro or nitrate groups. These interactions could potentially stabilize certain gauche conformations over what would be expected from steric hindrance alone. psu.edu

Computational methods can be used to map the potential energy surface (PES) of this compound as a function of its dihedral angles. numberanalytics.comresearchgate.net A PES is a multidimensional plot that shows the energy of the molecule at different geometries. numberanalytics.com The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for interconversion between conformers. numberanalytics.com Analysis of the PES provides a comprehensive picture of the conformational landscape, including the relative populations of different conformers at a given temperature and the energy barriers for their interconversion. plos.orgnih.gov

Table 2: Predicted Conformational Data for this compound This table provides a qualitative prediction of the conformational properties of this compound based on general principles of conformational analysis.

| Conformer | Dihedral Angle (O₂N-C-C-O) | Relative Energy | Key Interactions |

| Anti | ~180° | Lowest | Minimizes steric repulsion between nitro and nitrate groups. |

| Gauche | ~60° | Higher | Potential for intramolecular hydrogen bonding. |

| Eclipsed | 0°, 120° | Highest | Significant torsional and steric strain. |

Theoretical Prediction of Reactivity and Reaction Pathways

Computational chemistry is an indispensable tool for predicting the reactivity of energetic materials like this compound, offering insights into their decomposition mechanisms under various conditions. icheme.orgtaylorfrancis.com

Theoretical studies can elucidate the initial steps of thermal decomposition, which are crucial for understanding the stability and safety of the compound. By calculating the bond dissociation energies (BDEs) for the various bonds in the molecule, the weakest link can be identified. For many nitro compounds, the initial step is the homolytic cleavage of a C-NO₂ or O-NO₂ bond to form radical species. scispace.com Computational modeling can determine the activation energies for these processes, providing a quantitative measure of the molecule's thermal stability. researchgate.net

Furthermore, computational methods can be used to explore complex reaction pathways involving multiple steps. mdpi.comnih.gov For example, after the initial bond cleavage, a cascade of secondary reactions can occur. Theoretical calculations can map out the potential energy surface for these subsequent reactions, identifying intermediates and transition states, and ultimately predicting the final decomposition products. taylorfrancis.com This level of mechanistic detail is often difficult to obtain through experimental means alone. icheme.org

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior and intermolecular interactions of this compound at the atomic level. These simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. By employing well-parameterized force fields, which define the potential energy of the system as a function of its atomic coordinates, MD simulations can provide detailed insights into conformational dynamics, intermolecular forces, and the collective behavior of molecules in various phases.

For a molecule like this compound, which contains both a flexible ethyl chain and polar nitro and nitrate functional groups, MD simulations are particularly valuable for understanding how these features govern its properties. The simulations can elucidate the preferred conformations of the molecule, the nature of the interactions between molecules, and how these factors influence macroscopic properties.

Intermolecular Interactions

The interactions between this compound molecules are multifaceted, involving a combination of van der Waals forces, electrostatic interactions, and the potential for hydrogen bonding. MD simulations, coupled with quantum chemistry calculations, can quantify the strength and nature of these interactions.

Van der Waals and Electrostatic Forces: The primary interactions governing the cohesion of this compound are van der Waals forces and strong electrostatic interactions arising from the highly polar nitro (-NO₂) and nitrate (-ONO₂) groups. The nitrogen and oxygen atoms in these groups carry significant partial charges, leading to strong dipole-dipole interactions. Studies on similar nitro compounds reveal that interactions involving the nitro group can be highly directional. rsc.org For instance, the interaction between the π-system of a nitro group and electron-rich regions of an adjacent molecule can be a significant stabilizing factor. rsc.org Quantum mechanical calculations on related nitroaromatic compounds have shown that intermolecular interaction energies can be substantial, with contributions from both in-plane and out-of-plane interactions between molecules. pnas.org

Hydrogen Bonding: Although this compound does not possess traditional hydrogen bond donors like -OH or -NH groups, the oxygen atoms of the nitro and nitrate groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules or even weak C-H donors on adjacent this compound molecules, weak hydrogen bonds of the C-H···O type can form. rsc.org The strength of such interactions, while weaker than conventional hydrogen bonds, can collectively influence the packing and dynamic properties of the material.

Conformational Dynamics and Flexibility

The ethyl linker in this compound provides conformational flexibility, primarily through rotation around the C-C and C-O single bonds. MD simulations can track the torsional angles to understand the conformational landscape and the energy barriers between different conformers. For other nitroalkanes, it has been shown that the gauche conformer of the C-C-C-N torsion can be more stable than the trans conformer. acs.org This preference for a gauche conformation can significantly impact the molecular shape and how molecules pack together in the condensed phase.

Simulations can reveal the timescale of these conformational changes, which is crucial for understanding the dynamic disorder in the liquid or amorphous states. The flexibility of the molecule also influences its ability to act as a plasticizer in polymer matrices, a role often played by energetic molecules. The mobility and diffusion of plasticizers like nitroglycerine within a nitrocellulose binder have been successfully studied using MD, revealing how intermolecular interactions affect their movement. royalsocietypublishing.orgnih.gov

Simulated Properties and Research Findings

MD simulations allow for the calculation of various properties that can be compared with experimental data or used to predict behavior under different conditions. For systems analogous to this compound, such as other alkyl nitrates and energetic plasticizers, MD simulations have been employed to determine key physical and mechanical properties.

Force fields for alkyl nitrates have been developed and validated by comparing simulated properties with experimental data. utah.edu These simulations can accurately predict densities, heats of vaporization, and even mechanical properties like bulk moduli. utah.edunih.gov

The following table presents representative data from MD simulations of analogous energetic materials, illustrating the types of quantitative findings that could be obtained for this compound.

| Property | Analogous System | Simulated Value | Reference |

| Interaction Energy | TNT/RDX with MN-plasticizer | -1.586 kJ/mol (unplasticized) to significantly stronger with plasticizer | rsc.org |

| Nitro-phenyl interaction in picryl bromide | -2.44 to -5.10 kcal/mol | pnas.org | |

| π-hole interaction in nitrobenzene | -2.3 to -6.6 kcal/mol | rsc.org | |

| Mechanical Property | Bulk Modulus (B₀) of Nitroglycerine (NG) | 8.35 GPa | nih.gov |

| Bulk Modulus (B₀) of Erythritol Tetranitrate (ETN) | 10.32 GPa | nih.gov | |

| Diffusion Coefficient | Mobility of GTA vs. NG in NC binder | GTA mobility > NG mobility | royalsocietypublishing.orgnih.gov |

This table is illustrative and compiles data from simulations of various energetic materials to show the types of results generated through molecular dynamics. Specific values for this compound would require dedicated simulations.

These simulations provide a microscopic rationale for macroscopic observations. For example, stronger intermolecular binding energies, as calculated from MD, often correlate with higher densities and lower volatility. Similarly, the diffusion coefficients of plasticizer molecules within a polymer matrix, a direct output of MD simulations, are indicative of their plasticizing efficiency. royalsocietypublishing.orgnih.gov

Advanced Spectroscopic Characterization and Analytical Quantification Methodologies for 2 Nitroethyl Nitrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and quantitative analysis of organic compounds, including 2-nitroethyl nitrate (B79036). numberanalytics.commdpi.comajprd.com By providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), NMR allows for precise molecular characterization. mdpi.com

One- and two-dimensional NMR techniques are applied to elucidate the complete structure of 2-nitroethyl nitrate. mdpi.comnumberanalytics.com ¹H NMR spectroscopy helps identify the different proton environments within the molecule, while ¹³C NMR provides complementary information about the carbon skeleton. mdpi.com For more complex structural assignments and the identification of impurities or degradation products, advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. numberanalytics.com

Quantitative NMR (qNMR) has emerged as a powerful method for determining the absolute concentration and purity of substances without the need for identical reference standards. mdpi.com This is particularly advantageous for analyzing novel or modified compounds where certified standards may not be available. mdpi.com The high reproducibility and non-destructive nature of NMR make it a valuable technique in quality control and stability studies of materials containing this compound. mdpi.com

Table 1: Key NMR Techniques for this compound Analysis

| NMR Technique | Application in this compound Analysis | Reference |

| ¹H NMR | Identification of proton environments, initial structural identification. | mdpi.com |

| ¹³C NMR | Characterization of the carbon framework of the molecule. | mdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation, connectivity and spatial arrangement of atoms. | numberanalytics.com |

| Quantitative NMR (qNMR) | Determination of absolute concentration and purity without specific reference standards. | mdpi.com |

Mass Spectrometry (MS) Techniques for Compound Identification and Degradation Product Profiling

Mass spectrometry (MS) is a highly sensitive technique used for the identification and characterization of this compound and its potential impurities or degradation byproducts. numberanalytics.com MS provides crucial information on the molecular weight and structure of the compound. numberanalytics.com When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for impurity profiling. chimia.chrroij.com

The process of identifying impurities and degradation products often involves tandem mass spectrometry (MS-MS). chimia.ch In this technique, the parent ion of interest is fragmented, and the resulting daughter ions provide detailed structural information, aiding in the unambiguous identification of unknown compounds. chimia.ch High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which further helps in confirming the elemental composition of the detected molecules. chimia.ch

In the context of stability studies, LC-MS is instrumental in monitoring the formation of degradation products over time. For instance, studies on related nitrate ester-based propellants have used MS to identify and track the evolution of degradation products, which is crucial for understanding the stabilization mechanisms. researchgate.net

Table 2: Mass Spectrometry Approaches for this compound

| MS Technique | Purpose | Reference |

| LC-MS | Separation and identification of the parent compound and its impurities. | chimia.ch |

| GC-MS | Analysis of volatile impurities and degradation products. | rroij.com |

| MS-MS | Structural elucidation of unknown degradation products through fragmentation analysis. | chimia.ch |

| HRMS | Accurate mass determination to confirm elemental composition. | chimia.ch |

Chromatographic Separations (e.g., HPLC, GC) Coupled with Advanced Detection Systems

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the separation and quantification of this compound from complex mixtures. numberanalytics.comrroij.com These methods are widely used for impurity profiling and quality control in the pharmaceutical and chemical industries. numberanalytics.com

HPLC is a preferred method due to its high sensitivity and selectivity, making it suitable for analyzing non-volatile and thermally labile compounds like nitrate esters. numberanalytics.comresearchgate.net Various HPLC methods have been developed for the simultaneous determination of nitrate and nitrite (B80452), often employing UV detectors for quantification. jfda-online.comscielo.org.za The choice of mobile phase and column is critical for achieving optimal separation. jfda-online.com For instance, a mobile phase of 0.01 M octylammonium orthophosphate in 30% aqueous methanol (B129727) at a specific pH has been successfully used for separating nitrate and nitrite. jfda-online.com

GC is another valuable chromatographic technique, especially for the analysis of volatile impurities. numberanalytics.com However, the thermal instability of some nitrate esters can pose a challenge for GC analysis. researchgate.net

To enhance sensitivity and selectivity, especially for trace analysis, chromatographic systems are often coupled with advanced detection systems. Chemiluminescence detection, for example, has been shown to significantly improve the detection limits for nitrate esters. researchgate.net This involves post-column derivatization where the analyte is photolyzed, and the resulting nitrite ion is detected through a colorimetric reaction or a chemiluminescence reaction. researchgate.net

Table 3: Chromatographic Methods for Nitrate Ester Analysis

| Chromatographic Method | Key Features and Applications | Reference |

| HPLC-UV | Widely used for separation and quantification; suitable for non-volatile compounds. | jfda-online.comscielo.org.za |

| GC | Analysis of volatile impurities. | numberanalytics.com |

| HPLC with Chemiluminescence Detection | Enhanced sensitivity and selectivity for trace analysis of nitrate esters. | researchgate.net |

Spectrophotometric and Colorimetric Assays for Trace Analysis

Spectrophotometric and colorimetric methods offer simple, rapid, and cost-effective means for the trace analysis of this compound, often by detecting its breakdown products like nitrite and nitrate. analytik-jena.com

UV-Vis spectroscopy is a standard method for the quantitative analysis of compounds that absorb ultraviolet or visible light. analytik-jena.com Nitrate ions, which can be a degradation product of this compound, exhibit a characteristic UV absorption spectrum with a peak around 200 nm. sci-hub.se The absorbance in the 200 to 230 nm range is conventionally used for the detection of nitrate ions in aqueous solutions. sci-hub.se

Second derivative UV/Visible spectroscopy has been developed to improve the specificity of nitrate analysis, with a characteristic peak at approximately 224 nm that is proportional to the nitrate concentration. nih.gov This technique can be applied to total nitrogen analysis after oxidizing the sample to nitrate. nih.gov While UV spectrophotometry is a simple and rapid screening method, its accuracy can be affected by interfering substances that also absorb in the UV region. sci-hub.se

The Griess reaction is a well-established and highly sensitive colorimetric method for the quantification of nitrite ions. wikipedia.org This method can be adapted for the analysis of nitrate esters like this compound after their conversion to nitrite. wikipedia.org The conversion can be achieved through chemical reduction, for example, using a copper-cadmium column, or through photolysis. researchgate.netepa.gov

The Griess test involves a two-step diazotization reaction. wikipedia.org In an acidic medium, nitrite reacts with an aniline (B41778) derivative, such as sulfanilamide, to form a diazonium salt. wikipedia.org This intermediate then couples with another reagent, typically N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED), to produce a highly colored azo dye. wikipedia.orgepa.gov The intensity of the resulting pink or purple color, which is measured spectrophotometrically at a wavelength around 540-550 nm, is directly proportional to the nitrite concentration. thermofisher.comcaymanchem.com

This method is known for its simplicity and high sensitivity, with detection limits in the micromolar range. wikipedia.orgthermofisher.com It is widely used in various fields for the analysis of nitrite and nitrate in different matrices, including biological fluids and environmental samples. thermofisher.commdpi.com

Table 4: Principles of Azo Dye Formation for Nitrite Detection

| Step | Reaction | Reagents | Result | Reference |

| 1. Diazotization | Nitrite reacts with a primary aromatic amine in an acidic solution. | Sulfanilamide, Hydrochloric Acid | Formation of a diazonium salt. | wikipedia.orgsavemyexams.com |

| 2. Coupling | The diazonium salt couples with a coupling agent. | N-(1-naphthyl)ethylenediamine dihydrochloride (NED) | Formation of a colored azo dye. | wikipedia.orgepa.gov |

Applications of 2 Nitroethyl Nitrate in Contemporary Organic Synthesis

Role as a Precursor for Nitroalkene Synthesis

2-Nitroethyl nitrate (B79036) is a key intermediate in the preparation of nitroethylene (B32686), a highly reactive and useful synthon in organic synthesis. The synthesis of nitroethylene from 2-nitroethyl nitrate typically involves the elimination of the nitrate group. This transformation is often achieved through the treatment of this compound with a base or via thermal decomposition.

One of the primary methods to generate nitroethylene is from 2-nitroethanol (B1329411), which can be synthesized from this compound by alkaline saponification. orgsyn.org The subsequent dehydration of 2-nitroethanol, often facilitated by reagents like phthalic anhydride (B1165640), yields nitroethylene. orgsyn.org This two-step process highlights the indirect but crucial role of this compound in accessing this important class of compounds.

Conjugated nitroalkenes are valuable building blocks in organic synthesis due to their high reactivity towards nucleophilic agents. sci-rad.com The direct nitration of alkenes to produce nitroalkenes can be challenging and often results in a mixture of products. sci-rad.comresearchgate.net Therefore, the use of precursors like this compound, which can be selectively converted to the desired nitroalkene, represents a more controlled and efficient synthetic strategy. For instance, the decomposition of 2-chloro-2-nitroethyl nitrate at 170°C yields 1-chloro-1-nitroethene, demonstrating the utility of substituted 2-nitroethyl nitrates in generating functionalized nitroalkenes. sci-rad.com

| Precursor | Reagent/Condition | Product | Yield (%) | Reference |

| 2-Nitroethanol (from this compound) | Phthalic anhydride, heat | Nitroethylene | Not specified | orgsyn.org |

| 2-Chloro-2-nitroethyl nitrate | 170°C | 1-Chloro-1-nitroethene | Not specified | sci-rad.com |

Utility in Carbon-Carbon Bond Forming Reactions

The derivatives of this compound, particularly the resulting nitroalkenes, are powerful electrophiles in carbon-carbon bond-forming reactions. These reactions are fundamental in the construction of the carbon skeleton of organic molecules.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. researchgate.netlibretexts.org In this reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound or, in this context, a nitroalkene. researchgate.netlibretexts.org Nitroalkenes, readily prepared from this compound precursors, are excellent Michael acceptors. mdpi-res.com The electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, making it susceptible to attack by a wide range of nucleophiles, including enolates, amines, and indoles. mdpi-res.comlookchem.commdpi.comresearchgate.net

For example, indole (B1671886) undergoes a Michael addition with nitroethylene to yield 3-(2-nitroethyl)indole. lookchem.com This reaction showcases the ability to form a new carbon-carbon bond at the β-position of the nitroalkene. The resulting nitroalkylated products can be further transformed into various functional groups, making this a highly versatile synthetic strategy. mdpi-res.com The development of asymmetric Michael addition reactions using organocatalysts has further expanded the utility of this reaction, allowing for the stereoselective synthesis of chiral molecules. researchgate.netmdpi.comrsc.org

| Michael Acceptor | Michael Donor | Product | Reference |

| Nitroethylene | Indole | 3-(2-Nitroethyl)indole | lookchem.com |

| trans-β-Nitrostyrene | Cycloketones | Chiral Michael adducts | mdpi.com |

| Nitroolefins | 2-Substituted benzofuran-3(2H)-ones | Chiral 2,2'-substituted benzofuran-3-one derivatives | rsc.org |

Wittig-Horner Reactions Involving 2-Nitroethyl Phosphonates

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is another powerful method for carbon-carbon bond formation, specifically for the synthesis of alkenes. harvard.eduwikipedia.org This reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org Novel 2-nitroethyl phosphonates, which can be synthesized from nitroethylene, are valuable reagents in Wittig-Horner reactions. lookchem.com

These 2-nitroethyl phosphonates can be deprotonated to form a nucleophilic carbanion that reacts with carbonyl compounds to generate α,β-unsaturated nitro compounds. This provides an alternative route to functionalized nitroalkenes, which can then participate in other reactions. The versatility of the Wittig-Horner reaction allows for the synthesis of a wide range of substituted nitroalkenes with control over the stereochemistry of the resulting double bond. harvard.eduwikipedia.org

Strategies for Stereoselective Transformations

The development of stereoselective transformations is a major focus in modern organic synthesis, and derivatives of this compound play a role in this area. Asymmetric Michael additions of nucleophiles to nitroalkenes, derived from this compound, have been extensively studied. researchgate.netmdpi.comrsc.org The use of chiral catalysts, such as proline derivatives and thiourea-based organocatalysts, can induce high levels of enantioselectivity in these reactions, leading to the formation of chiral nitroalkanes. researchgate.netmdpi.com

These chiral nitro compounds are valuable intermediates for the synthesis of enantiomerically enriched target molecules. For example, the asymmetric Michael addition of ketones to β-nitrostyrenes, catalyzed by L-prolinamide organocatalysts, has been shown to produce Michael adducts with good catalytic efficiency and selectivity. researchgate.net Similarly, bifunctional squaramide catalysts have been used to promote highly enantioselective Michael addition reactions of 2-substituted benzofuran-3(2H)-ones to nitroolefins. rsc.org

Functional Group Interconversions and Derivatizations

The nitro group in compounds derived from this compound is a versatile functional group that can be transformed into a variety of other functionalities. mdpi-res.comscribd.com This capability for functional group interconversion significantly enhances the synthetic utility of these compounds.

One of the most common transformations is the reduction of the nitro group to an amino group. mdpi-res.combenchchem.com This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or iron in the presence of an acid. benchchem.comucl.ac.uk The resulting amines are important building blocks for the synthesis of pharmaceuticals and other biologically active molecules.

The nitro group can also be converted into a carbonyl group through the Nef reaction. mdpi-res.com This transformation is particularly useful for synthesizing ketones from secondary nitroalkanes. Furthermore, the nitro group can act as a leaving group in certain reactions, enabling the formation of carbon-carbon double bonds. mdpi-res.com The ability to perform these diverse functional group interconversions makes this compound and its derivatives powerful tools in the arsenal (B13267) of synthetic organic chemists. mit.edu

| Starting Material | Transformation | Product Functional Group | Reference |

| Nitroalkane | Reduction | Amine | mdpi-res.combenchchem.comucl.ac.uk |

| Secondary Nitroalkane | Nef Reaction | Ketone | mdpi-res.com |

| Nitroalkane | Elimination | Alkene | mdpi-res.com |

| (2-Nitroethyl)benzene | Reduction | 2-Aminoethylbenzene | benchchem.com |

| (2-Nitroethyl)benzene | Oxidation | 2-Nitrobenzoic acid | benchchem.com |

Environmental Transformation and Degradation Pathways of 2 Nitroethyl Nitrate Academic Context

Chemical Degradation Mechanisms in Simulated Environmental Matrices

The chemical stability of 2-Nitroethyl nitrate (B79036) in environmental settings is largely influenced by hydrolysis. Nitrate esters, in general, are susceptible to decomposition in the presence of water, a reaction that can be accelerated by certain conditions. nih.gov The presence of a nitro group in the 2-position of the ethyl chain in 2-Nitroethyl nitrate influences its reactivity. Electron-withdrawing groups like nitro and nitrate can increase the rate of hydrolysis. dtic.mildtic.mil

Hydrolysis of nitrate esters typically proceeds via cleavage of the O-NO2 bond, which can lead to the formation of nitric acid (HNO3). nih.gov This process is significant as nitric acid is a strong oxidizer and can participate in further reactions, potentially leading to the generation of more reactive nitrogen species. nih.gov The rate of hydrolysis is dependent on factors such as pH and the presence of nucleophiles in the environmental matrix. In alkaline conditions, the hydrolysis of nitrate esters is generally faster. dtic.mildtic.mil

The primary nitro group in this compound also introduces the possibility of nitro-aci-nitro tautomerism, where the nitroalkane exists in equilibrium with its aci-nitro form (a nitronic acid). This tautomerism can influence the compound's reactivity, particularly its interaction with bases. dtic.mil

Table 1: Factors Influencing Chemical Degradation of this compound

| Factor | Influence on Degradation | Reference |

| pH | Increased hydrolysis rate in alkaline conditions. | dtic.mildtic.mil |

| Water | Promotes hydrolysis of the O-NO2 bond. | nih.gov |

| Nucleophiles | Can accelerate the breakdown of the ester linkage. | youtube.com |

| Electron-withdrawing groups | The nitro group can increase the susceptibility to hydrolysis. | dtic.mildtic.mil |

Photolytic Decomposition Pathways

Photolysis, or the decomposition of a chemical compound by light, represents a significant degradation pathway for many organic nitrates in the atmosphere and surface waters. rsc.orgresearchgate.net The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds within the this compound molecule. Organic nitrates are known to undergo photolysis, which can impact atmospheric chemistry by recycling nitrogen oxides (NOx). copernicus.org

The presence of other substances in the environment can also influence the photolytic process. For instance, in aqueous solutions, the photolysis of nitrate ions can generate hydroxyl radicals (•OH), which are highly reactive and can contribute to the degradation of organic compounds. nih.govnih.gov

Table 2: Potential Photolytic Decomposition Products of this compound

| Decomposition Product | Formation Pathway | Potential Environmental Significance | Reference |

| Nitrogen Dioxide (NO2) | Cleavage of the O-NO2 bond | Contributes to the formation of tropospheric ozone and acid rain. | copernicus.org |

| Alkoxy Radical | Cleavage of the O-NO2 bond | Highly reactive, can participate in further atmospheric reactions. | copernicus.org |

| Nitrous Acid (HONO) | Can be a product of nitrate photolysis on surfaces. | A significant source of hydroxyl radicals in the atmosphere. | nih.gov |

Biotransformation Pathways and Microbial Interactions (e.g., denitrification for related nitro compounds)

Microbial degradation plays a crucial role in the environmental fate of many organic compounds, including those containing nitro and nitrate groups. While specific studies on the biotransformation of this compound are limited, the degradation pathways of related compounds provide valuable insights.

Denitrification is a microbial process where nitrate is sequentially reduced to nitrite (B80452), nitric oxide, nitrous oxide, and finally dinitrogen gas under anaerobic or low-oxygen conditions. princeton.edumicrobenotes.comgenome.jp This process is carried out by a wide variety of facultatively anaerobic bacteria. princeton.edu While denitrification primarily involves inorganic nitrate, some bacteria have been shown to utilize organic nitrates as a nitrogen source. For example, a consortium of Arthrobacter ilicis and Agrobacterium radiobacter was found to mineralize ethylene (B1197577) glycol dinitrate, a related compound, by progressively removing the nitro groups to form ethylene glycol. nih.gov

The degradation of nitroaromatic compounds by microorganisms often involves the reduction of the nitro group to an amino group under anaerobic conditions. mdpi.com Under aerobic conditions, bacteria have developed several strategies to deal with the nitro group, including its removal as nitrite. mdpi.com For instance, some Pseudomonas species can utilize 2,4,6-trinitrotoluene (B92697) (TNT) as a nitrogen source by removing nitrite from the molecule. nih.gov

The presence of a primary nitro group in this compound suggests that it could potentially be a substrate for nitroreductase enzymes, which are capable of reducing nitro groups. The initial step in the biotransformation could involve either the reduction of the nitro group or the hydrolysis of the nitrate ester, followed by further degradation of the resulting intermediates. The specific pathway would depend on the microbial community present and the prevailing environmental conditions (e.g., aerobic vs. anaerobic).

Fate and Speciation of Decomposition Products in Environmental Systems

The decomposition of this compound, through chemical, photolytic, and biological pathways, results in the formation of various products that will have their own environmental fate.

The hydrolysis of the nitrate ester bond releases nitric acid, which will dissociate in water to form nitrate ions (NO3-). nih.gov Nitrate is highly soluble in water and can be transported through soil into groundwater. lawa.org.nzacta-agrophysica.org In aquatic systems, nitrate can contribute to eutrophication, a process that leads to excessive plant and algal growth. mdpi.com Under anaerobic conditions, nitrate can be removed from the environment through denitrification, where it is converted to nitrogen gas. who.int

The nitro group, upon degradation, can be released as nitrite (NO2-). Nitrite is generally more reactive and toxic than nitrate. who.int It can be oxidized to nitrate or reduced to various nitrogen gases through microbial processes. who.int The fate of the ethyl backbone will depend on the specific degradation pathway. It could be mineralized to carbon dioxide and water or transformed into other organic compounds.

The photolytic degradation product, nitrogen dioxide (NO2), is a key atmospheric pollutant that contributes to the formation of smog and acid rain. copernicus.org In the atmosphere, NO2 can be photolyzed to form nitric oxide (NO) and an oxygen atom, which can then react with molecular oxygen to form ozone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.